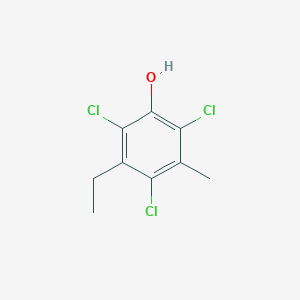

2,4,6-Trichloro-3-ethyl-5-methylphenol

Overview

Description

2,4,6-Trichloro-3-ethyl-5-methylphenol is an organic compound belonging to the class of chlorinated phenols. It is characterized by the presence of three chlorine atoms, an ethyl group, and a methyl group attached to a phenol ring. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and preservatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloro-3-ethyl-5-methylphenol typically involves the chlorination of 3-ethyl-5-methylphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite. The process requires controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the phenol ring.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form less chlorinated phenols or completely dechlorinated phenols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms are replaced by other substituents such as nitro groups or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like nitric acid for nitration or alkyl halides for alkylation are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and chlorinated quinones.

Reduction: Less chlorinated phenols and dechlorinated phenols.

Substitution: Nitro derivatives, alkylated phenols, and other substituted phenols.

Scientific Research Applications

2,4,6-Trichloro-3-ethyl-5-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic compounds.

Biology: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.

Industry: Utilized as a preservative in various products, including cosmetics and personal care items.

Mechanism of Action

The antimicrobial activity of 2,4,6-Trichloro-3-ethyl-5-methylphenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. Additionally, it can interfere with essential enzymatic processes within the microbial cells, further contributing to its antimicrobial effects.

Comparison with Similar Compounds

2,4,6-Trichlorophenol: Lacks the ethyl and methyl groups, making it less hydrophobic and potentially less effective as an antimicrobial agent.

3,5-Dimethyl-2,4,6-Trichlorophenol: Contains two methyl groups, which may alter its solubility and reactivity compared to 2,4,6-Trichloro-3-ethyl-5-methylphenol.

2,4,6-Trichloro-3-methylphenol: Similar structure but lacks the ethyl group, which may affect its overall antimicrobial efficacy.

Uniqueness: this compound stands out due to its specific substitution pattern, which enhances its hydrophobicity and antimicrobial properties. The presence of both ethyl and methyl groups contributes to its unique chemical behavior and effectiveness in various applications.

Properties

IUPAC Name |

2,4,6-trichloro-3-ethyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O/c1-3-5-6(10)4(2)7(11)9(13)8(5)12/h13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOQFAHAWHYIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=C1Cl)C)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289749 | |

| Record name | 2,4,6-Trichloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15460-04-5 | |

| Record name | NSC63353 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Trichloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYL-5-METHYL-2,4,6-TRICHLOROPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.